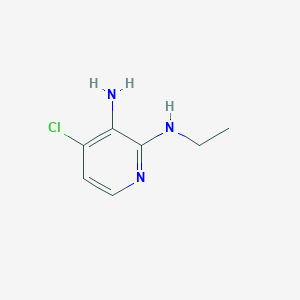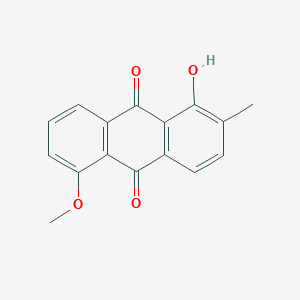
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione is a chemical compound with the molecular formula C16H12O4. It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1-hydroxy-5-methoxyanthraquinone using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the oxidation of 1-hydroxy-5-methoxy-2-methylanthracene using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. For example, the oxidation of anthracene derivatives in the presence of catalysts like vanadium pentoxide (V2O5) at high temperatures (around 389°C) is a common method .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex anthraquinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.
Substitution: It can undergo substitution reactions, such as halogenation or nitration, to form halogenated or nitro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated or nitro derivatives.
Scientific Research Applications
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-methylanthraquinone
- 1-Hydroxy-5-methoxyanthraquinone
- 1-Hydroxy-2-methyl-9,10-anthraquinone
Uniqueness
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64809-72-9 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1-hydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)9-4-3-5-11(20-2)12(9)15(10)18/h3-7,17H,1-2H3 |
InChI Key |
WDGXAIPTTGPDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




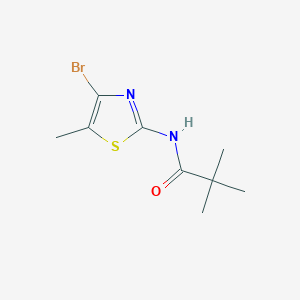
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
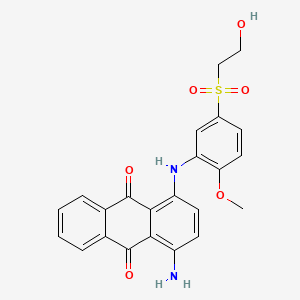
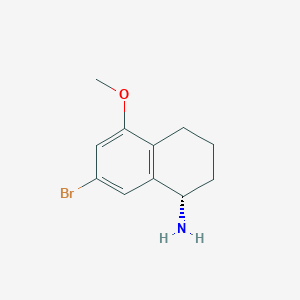


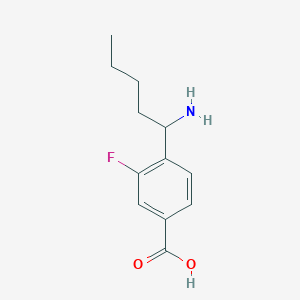

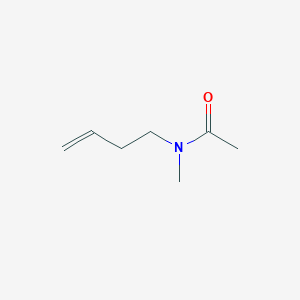

![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
